[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and an imidazo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Attachment of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the imidazo-thiazole core and may have similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring may exhibit similar pharmacological properties.
Pyridine Derivatives: Pyridine-containing compounds are widely studied for their diverse biological activities.
The uniqueness of this compound lies in its combination of these three distinct moieties, which contribute to its specific biological and chemical properties.
Properties
IUPAC Name |
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-14-5-4-6-17(23-14)7-8-22-11-18-19(24-21-26(18)9-10-29-21)20(27)25-12-15(2)28-16(3)13-25/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3/t15-,16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKYXOSGWHRQGM-IYBDPMFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCCC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCCC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.